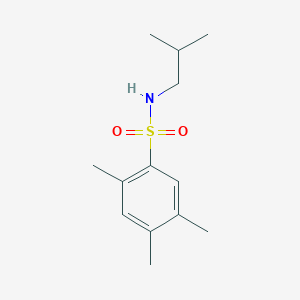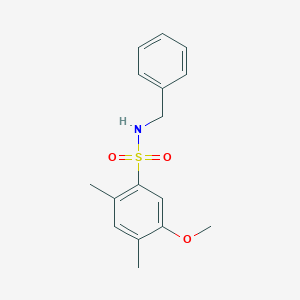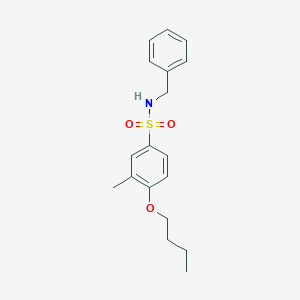![molecular formula C14H17ClN2O3S B272650 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as Valsartan, is a medication used to treat high blood pressure and heart failure. It belongs to the class of drugs known as angiotensin receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow. Valsartan is a widely used drug and has been the subject of numerous scientific studies.
作用機序
Valsartan works by blocking the binding of angiotensin II to its receptors, which prevents the hormone from causing blood vessels to constrict. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. Valsartan also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Valsartan has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and fibrosis. It has also been shown to improve endothelial function, increase nitric oxide production, and reduce sympathetic nervous system activity. These effects may contribute to the drug's therapeutic benefits in cardiovascular disease and other conditions.
実験室実験の利点と制限
Valsartan has several advantages for use in laboratory experiments, including its well-established safety profile, ease of administration, and availability in both oral and intravenous formulations. However, there are also some limitations to its use, such as potential interactions with other medications and the need for careful monitoring of blood pressure and kidney function.
将来の方向性
There are many potential future directions for research on Valsartan and related compounds. Some areas of interest include investigating the drug's effects on cognitive function and neurodegenerative diseases, exploring its potential for use in cancer therapy, and developing new formulations or delivery methods to improve its efficacy and safety. Other areas of research could focus on identifying new targets for 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and developing more selective and potent compounds with fewer side effects. Overall, Valsartan and this compound continue to be an important area of research in the fields of cardiovascular disease, pharmacology, and drug development.
合成法
The synthesis of Valsartan involves the condensation of 3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester with 5-chloro-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. This is followed by the addition of 2,4-dimethylpyrazole-3-carboxylic acid and the removal of the protecting group to yield the final product.
科学的研究の応用
Valsartan has been extensively studied for its therapeutic effects on hypertension, heart failure, and other cardiovascular diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetic nephropathy, and other conditions. In addition, Valsartan has been used in research to study the renin-angiotensin-aldosterone system, a complex hormonal system that regulates blood pressure and fluid balance.
特性
分子式 |
C14H17ClN2O3S |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
InChIキー |
XMMGJFPCCCAYQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)